molecular formula C22H20N2O4S3 B2994563 Phenyl 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylethanesulfonate CAS No. 730965-45-4

Phenyl 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylethanesulfonate

Cat. No.: B2994563
CAS No.: 730965-45-4
M. Wt: 472.59
InChI Key: UZCBQNHSKNLIRG-UHFFFAOYSA-N
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Description

Phenyl 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylethanesulfonate: is a complex organic compound characterized by its intricate molecular structure

Scientific Research Applications

Phenyl 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylethanesulfonate has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may exhibit biological activity, making it a candidate for drug development.

  • Industry: : It can be used in the production of advanced materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylethanesulfonate typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-2-yl core. This can be achieved through the condensation of appropriate precursors such as phenylthiophene derivatives and pyrimidinyl compounds under specific reaction conditions, including high temperatures and the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylethanesulfonate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, increased molecular complexity, or enhanced biological activity.

Mechanism of Action

The mechanism by which Phenyl 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylethanesulfonate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Phenyl 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylethanesulfonate can be compared with other thieno[2,3-d]pyrimidines, such as:

  • N-(3-Cyano-2-thienyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

  • 2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-isopropylphenyl)acetamide

These compounds share structural similarities but may differ in their biological activities and applications

Properties

IUPAC Name

phenyl 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S3/c1-15-16(2)30-20-19(15)21(25)24(17-9-5-3-6-10-17)22(23-20)29-13-14-31(26,27)28-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCBQNHSKNLIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCCS(=O)(=O)OC3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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